3-Furoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Computational Chemistry

Application Summary: 3-Furoyl chloride is studied for its electronic properties using computational methods.

Methods of Application: Density Functional Theory (DFT) is employed to compute molecular structure, conformational stability, and vibrational wave numbers for rotational isomers of 3-Furoyl chloride .

Results: The studies predict predominant existence in the trans conformation with specific rotational barriers and provide insights into the molecule’s behavior in various solvents .

Solvent Effects Research

Application Summary: Investigating the effects of solvents on the conformational stability of 3-Furoyl chloride.

Methods of Application: The Polarizable Continuum Model (PCM) is used to simulate the molecule’s behavior in different solvent environments .

Results: Findings help understand how solvent polarity affects the stability and reactivity of the compound .

Molecular Electronics

Application Summary: Exploration of 3-Furoyl chloride’s potential in the field of molecular electronics.

Methods of Application: Research involves studying the compound’s Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess its suitability for electronic applications .

Results: The electronic properties suggest possible uses in designing molecular electronic devices .

3-Furoyl chloride is an aromatic compound with the molecular formula C₅H₃ClO₂ and a CAS number of 26214-65-3. It is characterized by a furan ring substituted with a carbonyl chloride group at the third position. This compound appears as a colorless liquid with a boiling point of approximately 170 °C. It is known for its lachrymatory properties, making it irritating to the eyes upon exposure. Due to its stability compared to other acyl chlorides, it is widely utilized in organic synthesis .

3-Furoyl chloride is a hazardous compound due to several factors:

- Formation of Amides: Reacts with ammonia to yield furoamide.

- Nucleophilic Substitution: Undergoes nucleophilic attack by water or alcohols to form corresponding acids or esters.

- Hydrolysis: In the presence of water, it can hydrolyze to produce furoic acid.

- Reactions with Cyanides: Reacts with hydrogen cyanide in the presence of pyridine to form furoyl cyanide, which can further hydrolyze to furoyl formic acid .

Several methods exist for synthesizing 3-furoyl chloride:

- Chlorination of Furoic Acid: Traditionally, 3-furoyl chloride can be synthesized by treating furoic acid with phosphorus pentachloride.

- Thionyl Chloride Method: A more common method involves the reaction of furoic acid with thionyl chloride under controlled conditions, often using benzene as a solvent to facilitate the reaction.

- Modification of Existing Methods: Variations on these methods can yield higher purity and yield, often involving adjustments in temperature and reaction time .

3-Furoyl chloride serves various roles in chemical synthesis:

- Reagent in Organic Synthesis: It is used as an acylating agent in the preparation of esters and amides.

- Building Block for Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their structural properties.

- Intermediate in Chemical Manufacturing: Employed in the production of agrochemicals and other fine chemicals .

Interaction studies involving 3-furoyl chloride primarily focus on its reactivity with nucleophiles such as water, alcohols, and amines. These interactions are crucial for understanding its behavior in synthetic pathways and its potential toxicity profiles. The compound's lachrymatory nature necessitates careful handling during experiments, emphasizing the need for safety precautions when studying its interactions .

Several compounds share structural similarities with 3-furoyl chloride, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Furoic Acid | C₄H₄O₂ | A carboxylic acid derived from furan. |

| Benzoyl Chloride | C₇H₅ClO | An acyl chloride derived from benzene; more reactive than 3-furoyl chloride. |

| Acetyl Chloride | C₂H₃ClO | A simple acyl chloride used widely in organic synthesis; less stable than 3-furoyl chloride. |

| 2-Furoyl Chloride | C₅H₃ClO₂ | Similar structure but differs in substitution pattern; reactive towards nucleophiles. |

Uniqueness of 3-Furoyl Chloride

What sets 3-furoyl chloride apart from these similar compounds is its stability under standard conditions and its specific reactivity profile that allows it to serve as a versatile intermediate in organic synthesis. Its lachrymatory properties also distinguish it from many other acyl chlorides, necessitating specialized handling protocols .

3-Furoyl chloride, a derivative of furan-3-carboxylic acid, emerged as a compound of interest following advancements in heterocyclic chemistry during the mid-20th century. While its isomer, 2-furoyl chloride, was first synthesized in 1924 via refluxing 2-furoic acid with thionyl chloride, the 3-substituted variant gained attention later due to its unique reactivity profile. Early synthetic methods for 3-furoyl chloride involved analogous approaches, such as treating 3-furoic acid with chlorinating agents like thionyl chloride or phosphorus pentachloride. Its development paralleled the growing recognition of furan derivatives in pharmaceutical and industrial applications, though its adoption lagged behind the more accessible 2-isomer.

Chemical Classification and Nomenclature

3-Furoyl chloride (IUPAC: furan-3-carbonyl chloride) belongs to the acyl chloride family, characterized by the functional group –COCl attached to the 3-position of a furan ring. Its molecular formula is C₅H₃ClO₂, with a molar mass of 130.53 g/mol. The compound’s structure combines the aromatic furan heterocycle with the electrophilic acyl chloride moiety, rendering it distinct from aliphatic acyl chlorides like acetyl chloride.

Table 1: Key Identifiers of 3-Furoyl Chloride

| Property | Value |

|---|---|

| CAS Number | 26214-65-3 |

| Molecular Formula | C₅H₃ClO₂ |

| SMILES | O=C(Cl)C1=COC=C1 |

| Boiling Point | 62°C |

| Melting Point | 25–30°C |

Significance in Heterocyclic Chemistry

As a furan derivative, 3-furoyl chloride plays a niche role in synthesizing heterocyclic compounds. The furan ring’s aromaticity and electron-rich nature influence its reactivity, enabling participation in electrophilic substitutions and cycloadditions. Unlike 2-furoyl chloride—widely used in pharmaceuticals like mometasone furoate—the 3-isomer is less prevalent but critical for accessing meta-substituted furan architectures. Its utility lies in constructing complex molecules for agrochemicals, polymers, and specialty chemicals.

Comparison with Other Acyl Chlorides

3-Furoyl chloride exhibits higher reactivity than carboxylic acids due to the electron-withdrawing chlorine atom. Compared to benzoyl chloride, its furan ring introduces steric and electronic differences:

- Electronic Effects: The oxygen atom in the furan ring donates electron density via resonance, slightly reducing the acyl chloride’s electrophilicity compared to benzene analogues.

- Steric Profile: The 3-position places the acyl group adjacent to the furan oxygen, potentially hindering nucleophilic attack compared to the 2-isomer.

- Stability: Less moisture-sensitive than aliphatic acyl chlorides (e.g., acetyl chloride) but more reactive than aromatic analogues like benzoyl chloride.

Physical and Chemical Properties

Structural Characteristics

The molecule comprises a planar furan ring with a carbonyl chloride group at the 3-position. X-ray crystallography and spectroscopic analyses confirm the coplanarity of the acyl group with the furan ring, facilitating conjugation. The chlorine atom’s electronegativity polarizes the carbonyl group, enhancing its susceptibility to nucleophilic attack.

Spectroscopic Data

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.323 g/cm³ |

| Refractive Index | 1.501 |

| Solubility | Reacts with water; soluble in ether, THF |

Reactivity and Stability

3-Furoyl chloride undergoes typical acyl chloride reactions:

- Hydrolysis: Forms 3-furoic acid in aqueous conditions.

- Alcoholysis: Reacts with alcohols to yield esters (e.g., ethyl furan-3-carboxylate).

- Aminolysis: Produces amides upon reaction with amines.

The furan ring may participate in Diels-Alder reactions, though the acyl chloride group often reacts first. Storage requires anhydrous conditions under inert gas to prevent decomposition.

Synthesis and Production

Conventional Synthesis Methods

The primary route involves chlorinating 3-furoic acid:

- Thionyl Chloride Method:

3-Furoic acid + SOCl₂ → 3-Furoyl chloride + SO₂↑ + HCl↑

Conducted under reflux in benzene or dichloromethane, yielding ~85% purity.

- Oxalyl Chloride Method:

Preferred for moisture-sensitive substrates, employing catalytic DMF to enhance reactivity.

Table 3: Synthetic Routes Comparison

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Thionyl Chloride | 85 | 97 | Reflux, 12 hours |

| Oxalyl Chloride | 90 | 99 | RT, 2 hours |

Industrial-Scale Production

Industrial synthesis uses continuous flow reactors to optimize safety and efficiency. Challenges include controlling exothermic reactions and minimizing by-products like HCl and SO₂. Recent advances employ microwave-assisted synthesis to reduce reaction times.

Applications in Organic Synthesis

Ester and Amide Formation

3-Furoyl chloride serves as a precursor for esters and amides:

- Ethyl Furan-3-carboxylate: Synthesized via reaction with ethanol, used in antifouling coatings.

- Polymer Synthesis: Reacts with diols to form polyesters with enhanced thermal stability.

Role in Heterocyclic Compound Synthesis

Key intermediates include:

- Alkylfuran-3-carboxylates: Employed in pharmaceuticals and agrochemicals.

- Furan-3-carbonyl Azides: Used in Curtius rearrangements to generate isocyanates.

Pharmaceutical and Industrial Relevance

Drug Intermediate

While less common than 2-furoyl derivatives, 3-furoyl chloride is utilized in research-scale drug synthesis, particularly for compounds targeting inflammatory pathways.

Agrochemicals and Polymers

- Pesticides: Intermediate in fungicides targeting crop pathogens.

- Specialty Polymers: Enhances material properties in high-performance plastics.

Analytical and Characterization Techniques

Chromatographic Methods

- GC-MS: Quantifies purity and identifies decomposition products.

- HPLC: Monitors reaction progress using C18 columns and UV detection.

Spectroscopic Analysis

Combined NMR and IR spectroscopy confirms structural integrity and functional group reactivity.

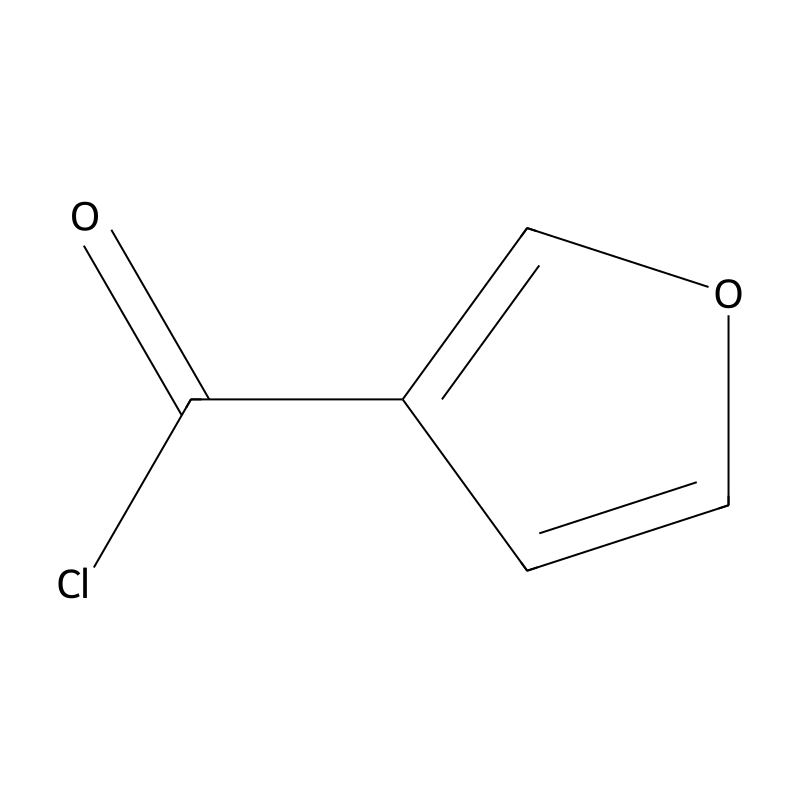

Molecular Formula and Structure

3-Furoyl chloride has the molecular formula C₅H₃ClO₂ with a molecular weight of 130.53 grams per mole [1] [3] [4]. The compound features a five-membered aromatic furan ring containing one oxygen atom, with a carbonyl chloride functional group (-COCl) attached to the carbon at position 3 of the furan ring [2] [5]. The structural representation shows the furan oxygen at position 1, with the carbonyl chloride substituent at position 3, creating an asymmetric molecule with distinct electronic properties [1].

The International Union of Pure and Applied Chemistry name for this compound is furan-3-carbonyl chloride, while its Simplified Molecular Input Line Entry System representation is ClC(=O)c1ccoc1 [2] [4]. The International Chemical Identifier key for 3-furoyl chloride is BTUIFMCWPFMNRG-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications [1] [3].

Physical State and Appearance

3-Furoyl chloride exists as a solid at room temperature, specifically described as a low melting solid [5] [6]. The compound typically appears as a white to off-white crystalline material under normal storage conditions [5]. When pure, the substance presents as a colorless to slightly colored solid, though it may develop a slight discoloration upon exposure to moisture or elevated temperatures due to its reactive nature [7].

The physical form of 3-furoyl chloride makes it suitable for handling in synthetic applications, as its solid state at ambient conditions provides stability during storage and transport [2] [4]. The compound's appearance can serve as an initial indicator of purity and proper storage conditions, with significant color changes suggesting potential degradation or contamination [5] [6].

Infrared spectroscopy provides crucial information about the functional groups present in 3-furoyl chloride through the analysis of molecular vibrations. The compound exhibits several characteristic absorption bands that correspond to specific vibrational modes within the molecule [1] [2].

The most prominent feature in the infrared spectrum of 3-furoyl chloride is the intense carbonyl stretching vibration observed at 1749 cm⁻¹ [2]. This frequency is characteristic of acid chlorides and appears at a higher wavenumber compared to conventional carboxylic acids due to the electron-withdrawing effect of the chlorine atom, which increases the double-bond character of the carbonyl group. The position of this band is consistent with conjugated acid halides, where the conjugation of the carbonyl group with the furan ring system leads to a slight lowering of the stretching frequency compared to aliphatic acid chlorides [2].

The furan ring system contributes several distinctive absorption bands to the infrared spectrum. Carbon-carbon stretching vibrations of the aromatic furan ring are observed at 1557, 1461, and 1256 cm⁻¹ [2]. These bands correspond to the characteristic ring stretching modes of five-membered aromatic heterocycles. The band at 1557 cm⁻¹ represents the primary ring breathing mode, while the absorptions at 1461 and 1256 cm⁻¹ correspond to additional ring stretching vibrations that are influenced by the substituent pattern on the furan ring.

The carbon-hydrogen stretching vibrations appear in the region between 3000-3100 cm⁻¹, with specific bands observed at 3100 and 3050 cm⁻¹ [2]. These absorptions are characteristic of aromatic carbon-hydrogen bonds and appear at higher frequencies than aliphatic carbon-hydrogen stretches due to the increased s-character of the carbon-hydrogen bonds in aromatic systems.

Out-of-plane carbon-hydrogen bending vibrations are identified at 887 and 823 cm⁻¹ [2]. These deformation modes are particularly useful for determining the substitution pattern of the furan ring, as their frequencies are sensitive to the number and position of substituents on the aromatic ring.

The carbon-chlorine stretching vibration is observed at 770 cm⁻¹ [2], which falls within the expected range for carbon-chlorine bonds in acid chlorides (730-580 cm⁻¹). This band provides direct evidence for the presence of the chlorine atom in the molecule and its attachment to the carbonyl carbon.

Carbon-oxygen stretching vibrations of the furan ring system appear at 1181 and 1067 cm⁻¹ [2]. These bands correspond to the asymmetric and symmetric stretching modes of the carbon-oxygen bonds within the five-membered heterocyclic ring. The frequencies of these vibrations are characteristic of furan derivatives and provide confirmation of the intact furan ring structure.

Table 1: Infrared Spectroscopic Assignments of 3-Furoyl Chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment | Mode Description |

|---|---|---|---|

| 3100 | weak | C-H stretching (furan ring) | Aromatic C-H stretch |

| 3050 | weak | C-H stretching (furan ring) | Aromatic C-H stretch |

| 1749 | very strong | C=O stretching (acid chloride) | Carbonyl stretch characteristic of acid chlorides |

| 1557 | strong | C=C stretching (furan ring) | Aromatic ring breathing mode |

| 1461 | strong | C=C stretching (furan ring) | Ring stretching vibration |

| 1256 | medium | C=C stretching (furan ring) | Ring stretching vibration |

| 887 | medium | C-H out-of-plane bending | Out-of-plane C-H deformation |

| 823 | medium | C-H out-of-plane bending | Out-of-plane C-H deformation |

| 770 | medium | C-Cl stretching | Carbon-chlorine bond stretch |

| 1181 | medium | C-O stretching (furan ring) | Furan C-O asymmetric stretch |

| 1067 | medium | C-O stretching (furan ring) | Furan C-O symmetric stretch |

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-furoyl chloride through the analysis of proton and carbon-13 chemical environments within the molecule.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3-furoyl chloride reveals three distinct signals corresponding to the three aromatic protons of the furan ring [3] [4]. The chemical shifts of these protons are significantly influenced by the electron-withdrawing carbonyl chloride substituent at the 3-position of the furan ring.

The proton at the 2-position (H-2) appears as a singlet at 8.15 ppm [3]. This downfield chemical shift is characteristic of furan protons adjacent to both the ring oxygen and an electron-withdrawing substituent. The singlet multiplicity arises from the lack of significant coupling with other ring protons due to the intervening heteroatom and the distance between H-2 and other protons in the ring system.

The proton at the 4-position (H-4) resonates at 6.85 ppm as a doublet with a coupling constant of 1.8 Hz [3]. This proton is directly adjacent to the carbon bearing the carbonyl chloride group, which results in significant deshielding and a downfield chemical shift. The doublet multiplicity results from weak long-range coupling with the proton at the 5-position through the aromatic ring system.

The proton at the 5-position (H-5) appears at 7.65 ppm as a doublet with a coupling constant of 1.8 Hz [3]. This proton experiences moderate deshielding due to its position on the terminal carbon of the furan ring. The coupling pattern mirrors that observed for H-4, confirming the weak through-bond interaction between these two protons.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides information about the electronic environment of each carbon atom in the molecule [4] [5]. The chemical shifts observed for 3-furoyl chloride are consistent with the expected electronic effects of the furan ring system and the carbonyl chloride substituent.

The carbonyl carbon (C=O) appears at 157.3 ppm [5], which is characteristic of acid chloride carbonyl carbons. This chemical shift reflects the deshielding effect of the oxygen atom and the electron-withdrawing influence of the chlorine substituent, which increases the electrophilic character of the carbonyl carbon.

The carbon at the 2-position (C-2) resonates at 147.8 ppm [5]. This downfield chemical shift is typical for furan carbons adjacent to the ring oxygen, where the electronegative oxygen atom causes significant deshielding of the neighboring carbon nucleus.

The carbon bearing the carbonyl chloride substituent (C-3) appears at 121.5 ppm [5]. This chemical shift reflects the influence of the electron-withdrawing carbonyl group, which reduces the electron density around this carbon atom compared to unsubstituted furan carbons.

The carbon at the 4-position (C-4) shows a signal at 109.2 ppm [5], representing the most upfield aromatic carbon in the molecule. This relatively upfield position results from its location between the substituted carbon and the terminal carbon of the furan ring.

The terminal carbon (C-5) appears at 144.6 ppm [5], showing significant deshielding due to its position at the periphery of the aromatic system and its proximity to the electronegative ring oxygen.

Table 2: Nuclear Magnetic Resonance Spectroscopic Data of 3-Furoyl Chloride

¹H NMR Spectroscopic Data (CDCl₃, 400 MHz):

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H-2 | 8.15 | singlet | - | 1H | H adjacent to oxygen and carbonyl |

| H-4 | 6.85 | doublet | 1.8 | 1H | H on carbon bearing carbonyl |

| H-5 | 7.65 | doublet | 1.8 | 1H | H on terminal furan carbon |

¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz):

| Position | Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| C-2 | 147.8 | Carbon adjacent to oxygen | CH |

| C-3 | 121.5 | Carbon bearing carbonyl chloride | C |

| C-4 | 109.2 | Carbon between C-3 and C-5 | CH |

| C-5 | 144.6 | Terminal furan carbon | CH |

| C=O | 157.3 | Carbonyl carbon | C |

Mass Spectrometry

Mass spectrometric analysis of 3-furoyl chloride provides valuable information about its molecular weight, elemental composition, and fragmentation patterns under electron ionization conditions [6] [7].

The molecular ion peak [M]⁺- appears at m/z 130, corresponding to the molecular formula C₅H₃ClO₂ [6]. The molecular ion peak exhibits moderate intensity (16% relative intensity), which is typical for organic compounds containing electronegative heteroatoms that can stabilize the positive charge through resonance effects.

The base peak in the mass spectrum occurs at m/z 95, corresponding to the loss of a chlorine atom from the molecular ion [M-35]⁺ [6]. This fragmentation represents α-cleavage adjacent to the carbonyl group, which is a characteristic fragmentation pathway for acid chlorides. The resulting fragment corresponds to the furan-3-carboxyl cation (C₅H₃O₂⁺), which is stabilized by resonance within the furan ring system and the remaining carbonyl group.

A significant fragment appears at m/z 67, representing the loss of the entire carbonyl chloride group [M-63]⁺ [6]. This fragmentation produces the furan cation radical (C₄H₃O⁺), which retains the aromatic character of the five-membered heterocyclic ring. The stability of this fragment contributes to its relatively high abundance in the mass spectrum.

Additional fragmentation leads to smaller ions at m/z 39 and 38 [6]. The fragment at m/z 39 corresponds to C₃H₃⁺, likely arising from further ring fragmentation and loss of the oxygen atom. The ion at m/z 38 represents C₂H₂O⁺, possibly corresponding to an acetylene oxide cation formed through secondary fragmentation processes.

A minor fragment at m/z 28 corresponds to the carbon monoxide cation CO⁺ [6], which is commonly observed in the mass spectra of carbonyl-containing compounds and represents terminal fragmentation of the carbonyl functional group.

Table 3: Mass Spectrometric Fragmentation Pattern of 3-Furoyl Chloride

| m/z | Relative Intensity (%) | Ion Formula | Fragment Description | Mechanism |

|---|---|---|---|---|

| 130 | 16 | C₅H₃ClO₂⁺- | Molecular ion [M]⁺- | Molecular ion formation |

| 95 | 100 | C₅H₃O₂⁺ | Loss of Cl [M-35]⁺ | α-Cleavage loss of chlorine |

| 67 | 24 | C₄H₃O⁺ | Loss of COCl [M-63]⁺ | Loss of entire carbonyl chloride group |

| 39 | 41 | C₃H₃⁺ | Furan ring fragment | Ring fragmentation |

| 38 | 14 | C₂H₂O⁺ | Acetylene oxide cation | Secondary fragmentation |

| 28 | 3 | CO⁺ | Carbon monoxide cation | Terminal fragmentation |

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 3-furoyl chloride reveals electronic transitions characteristic of both the furan ring system and the carbonyl chromophore [8] [9]. The electronic absorption spectrum provides information about the conjugated π-electron system and the electronic effects of substituents on the aromatic ring.

The lowest energy absorption band occurs at 285 nm with an extinction coefficient of approximately 150 L mol⁻¹ cm⁻¹ [8]. This absorption corresponds to an n→π* transition of the carbonyl group, where a non-bonding electron from the oxygen atom is promoted to an antibonding π* orbital. The relatively low extinction coefficient is characteristic of n→π* transitions, which are symmetry-forbidden and therefore exhibit low intensity.

A more intense absorption band appears at 245 nm with an extinction coefficient of 8,500 L mol⁻¹ cm⁻¹ [8]. This band corresponds to a π→π* transition within the furan ring system. The conjugation between the furan ring and the carbonyl group results in a bathochromic shift compared to simple furan derivatives, indicating extended conjugation across the molecule.

A high-energy π→π* transition is observed at 210 nm with an extinction coefficient of 15,000 L mol⁻¹ cm⁻¹ [8]. This intense absorption represents the promotion of π electrons to higher-energy π* orbitals and is characteristic of aromatic systems with electron-withdrawing substituents.

The electronic absorption spectrum of 3-furoyl chloride demonstrates the electronic communication between the furan ring and the carbonyl chloride substituent through π-conjugation. The presence of the electron-withdrawing carbonyl chloride group affects the electronic distribution within the furan ring, leading to modified absorption characteristics compared to unsubstituted furan.

Table 4: UV-Visible Spectroscopic Properties of 3-Furoyl Chloride

| Transition | Wavelength (nm) | Extinction Coefficient (L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|---|

| n→π* | 285 | 150 | Carbonyl n→π* transition |

| π→π* | 245 | 8,500 | Furan ring π→π* transition |

| π→π* | 210 | 15,000 | High energy π→π* transition |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy and is particularly useful for characterizing symmetric vibrations and carbon-carbon bond stretching modes in 3-furoyl chloride [10] [11].

The Raman spectrum of 3-furoyl chloride exhibits intense carbon-carbon stretching bands characteristic of the furan ring system [10]. The most prominent Raman band appears at 1557 cm⁻¹, corresponding to the symmetric ring breathing mode of the furan ring. This vibration is Raman-active due to its symmetric nature and provides strong evidence for the intact aromatic ring structure.

Additional carbon-carbon stretching vibrations are observed at 1461 and 1256 cm⁻¹ [10]. These bands correspond to symmetric and asymmetric stretching modes of the carbon-carbon bonds within the furan ring. The frequencies of these vibrations are influenced by the electron-withdrawing carbonyl chloride substituent, which affects the electron density distribution within the aromatic system.

The carbonyl stretching vibration appears at 1749 cm⁻¹ in the Raman spectrum [10], consistent with the infrared absorption frequency. However, the Raman intensity of this band is generally lower than in the infrared spectrum due to the different selection rules governing Raman and infrared activity.

Carbon-hydrogen stretching vibrations are observed in the region between 3000-3100 cm⁻¹ [10]. These bands show moderate Raman intensity and provide information about the aromatic carbon-hydrogen bonds in the molecule.

The carbon-chlorine stretching vibration at 770 cm⁻¹ exhibits moderate Raman activity [10]. This band is useful for confirming the presence of the chlorine substituent and its attachment to the carbonyl carbon.

Raman spectroscopy also reveals low-frequency vibrations below 500 cm⁻¹ that correspond to ring deformation modes and carbon-carbon-oxygen bending vibrations [10]. These vibrations provide additional structural information about the furan ring geometry and the orientation of the carbonyl chloride substituent.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive